

A Comparative Analysis of CO₂ Absorption Kinetics by Sterically Hindered Amines

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Compound of Interest

Compound Name: *tert*-Amyl-*tert*-octylamine

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The quest for efficient and cost-effective carbon dioxide (CO₂) capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Sterically hindered amines have emerged as a promising class of solvents for CO₂ absorption due to their high theoretical absorption capacity and potentially lower regeneration energy requirements compared to conventional amines like monoethanolamine (MEA). This guide provides an objective comparison of the CO₂ absorption kinetics of three prominent sterically hindered amines: 2-amino-2-methyl-1-propanol (AMP), 2-amino-2-ethyl-1,3-propanediol (AEPD), and 2-amino-2-methyl-1,3-propanediol (AMPD). The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable amine for their specific applications.

Comparative Kinetic Data

The reaction between CO₂ and sterically hindered amines in aqueous solutions is a critical factor governing the overall efficiency of the absorption process. The kinetics of this reaction are often expressed in terms of the second-order reaction rate constant (k_2), which provides a quantitative measure of the reaction speed. The following table summarizes the experimentally determined k_2 values for AMP, AEPD, and AMPD from various studies. It is important to note that the experimental conditions, such as temperature, amine concentration, and measurement technique, can significantly influence the observed reaction rates.

Amine	Amine Concentration (wt%)	Temperature (K)	Second-Order Rate Constant (k_2) ($\text{m}^3/\text{kmol}\cdot\text{s}$)	Measurement Technique	Reference
AMP	0.5 - 2.0 kmol/m ³	294	439	Wetted-wall column	[1]
301.5	687	[1]			
311.5	1179	[1]			
318	1650	[1]			
AEPD	5 - 25	303.15	378	Wetted-wall column	[2]
313.15	855	[2]			
318.15	1278	[2]			
AMPD	5 - 25	303	382	Wetted-wall column	[3]
313	665	[3]			
318	977	[3]			

Note: The provided data is collated from different research papers. Direct comparison should be made with caution due to variations in experimental conditions.

Reaction Mechanism and Steric Hindrance

The reaction between CO₂ and primary or secondary amines typically proceeds through the formation of a stable carbamate intermediate. However, in the case of sterically hindered amines, the bulky alkyl groups surrounding the nitrogen atom impede the formation of this carbamate.[4] This steric hindrance leads to the formation of an unstable carbamate which is readily hydrolyzed to bicarbonate, as depicted in the signaling pathway below. This mechanism is advantageous as it results in a higher CO₂ loading capacity (mole of CO₂ absorbed per

mole of amine) and a lower heat of reaction, which in turn reduces the energy required for solvent regeneration.[5]

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References

- 1. researchgate.net [researchgate.net]
- 2. DSpace at KOASAS: Kinetics of absorption of carbon dioxide into aqueous 2-amino-2-ethyl-1,3-propanediol solutions [koasas.kaist.ac.kr:8080]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
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